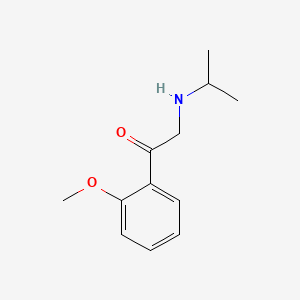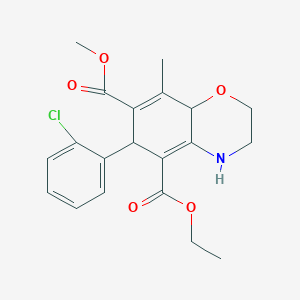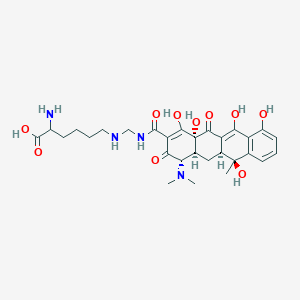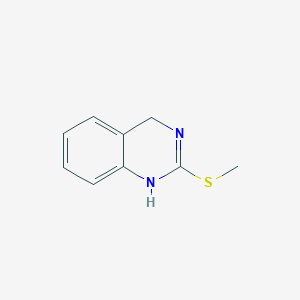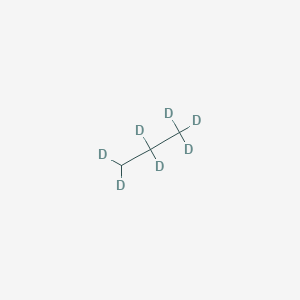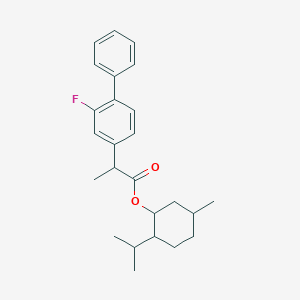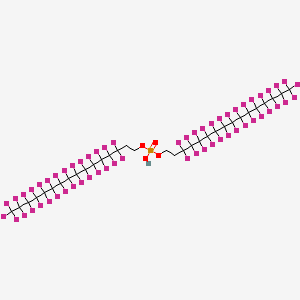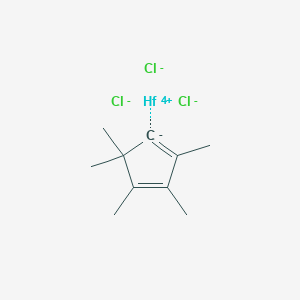
(3-Ethyl-2-hydroxyphenyl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Ethyl-2-hydroxyphenyl)boronic acid is an organoboron compound that has garnered attention due to its versatile applications in organic synthesis, particularly in Suzuki-Miyaura coupling reactions. This compound features a boronic acid functional group attached to a phenyl ring substituted with an ethyl group at the 3-position and a hydroxyl group at the 2-position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The primary method for synthesizing (3-Ethyl-2-hydroxyphenyl)boronic acid involves the electrophilic trapping of an organometallic reagent with a boric ester. This reaction is typically performed at low temperatures to prevent over-alkylation, which could lead to the formation of borinic esters instead of boronic esters . Another common method is hydroboration, where a B-H bond is added over an alkene or alkyne to yield the corresponding alkyl or alkenylborane .
Industrial Production Methods: Industrial production of boronic acids often employs large-scale hydroboration reactions due to their efficiency and scalability. The reaction conditions are optimized to ensure high yields and purity of the desired boronic acid .
Análisis De Reacciones Químicas
Types of Reactions: (3-Ethyl-2-hydroxyphenyl)boronic acid undergoes various chemical reactions, including:
Oxidation: Conversion to phenols or other oxygenated derivatives.
Reduction: Formation of boranes or other reduced boron species.
Substitution: Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Palladium catalysts are typically used in Suzuki-Miyaura coupling reactions.
Major Products:
Oxidation: Phenols and quinones.
Reduction: Boranes and borohydrides.
Substitution: Biaryl compounds and other coupled products.
Aplicaciones Científicas De Investigación
(3-Ethyl-2-hydroxyphenyl)boronic acid is widely used in scientific research due to its ability to form stable carbon-boron bonds, which are crucial in various applications:
Chemistry: Used in Suzuki-Miyaura coupling reactions to synthesize complex organic molecules.
Biology: Employed in the design of boron-containing drugs and drug delivery systems.
Medicine: Utilized in boron neutron capture therapy for cancer treatment.
Industry: Applied in the synthesis of polymers and advanced materials.
Mecanismo De Acción
The mechanism of action of (3-Ethyl-2-hydroxyphenyl)boronic acid in Suzuki-Miyaura coupling involves several key steps:
Oxidative Addition: The palladium catalyst forms a complex with the aryl halide, resulting in the oxidative addition of the aryl group to the palladium.
Transmetalation: The boronic acid transfers its aryl group to the palladium complex.
Reductive Elimination: The coupled product is released, regenerating the palladium catalyst.
Comparación Con Compuestos Similares
- Phenylboronic acid
- 3-Hydroxyphenylboronic acid
- 3-Fluoro-2-hydroxyphenylboronic acid
Uniqueness: (3-Ethyl-2-hydroxyphenyl)boronic acid is unique due to its specific substitution pattern, which imparts distinct reactivity and selectivity in chemical reactions. The presence of the ethyl group at the 3-position and the hydroxyl group at the 2-position influences its electronic properties and steric effects, making it a valuable reagent in organic synthesis .
Propiedades
Fórmula molecular |
C8H11BO3 |
|---|---|
Peso molecular |
165.98 g/mol |
Nombre IUPAC |
(3-ethyl-2-hydroxyphenyl)boronic acid |
InChI |
InChI=1S/C8H11BO3/c1-2-6-4-3-5-7(8(6)10)9(11)12/h3-5,10-12H,2H2,1H3 |
Clave InChI |
XBRUEIJCIGVSKC-UHFFFAOYSA-N |
SMILES canónico |
B(C1=C(C(=CC=C1)CC)O)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


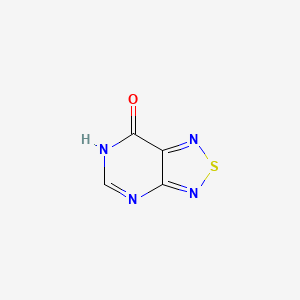
![5-[7-Trifluoromethyl-5-(4-trifluoromethyl-phenyl)-pyrazolo[1,5-a]pyrimidin-3-ylethynyl]-pyridine-3-sulfonic acid](/img/structure/B13406824.png)
